molecular formula C14H9N3O4 B4669133 5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4669133
M. Wt: 283.24 g/mol
InChI Key: HNSMRKOWOGBDGF-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-13-11-8(3-4-15-12(11)16-14(19)17-13)7-1-2-9-10(5-7)21-6-20-9/h1-5H,6H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMRKOWOGBDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions, such as refluxing in organic solvents like ethanol or methanol, and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or cancer progression . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a benzodioxole moiety and a pyrido[2,3-d]pyrimidine core. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-(2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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